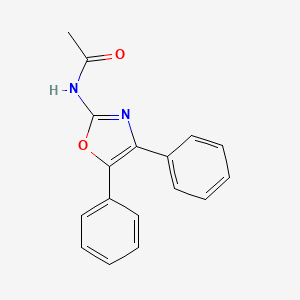

Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

Description

Contextualizing Oxazole (B20620) Derivatives in Contemporary Chemical Research

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a privileged scaffold in modern chemical research. semanticscholar.org Its derivatives are the subject of intense investigation due to their wide-ranging applications, stemming from their unique structural and electronic properties. tandfonline.comnih.gov The aromatic nature and the presence of heteroatoms allow for diverse, weak interactions such as hydrogen bonding and π-π stacking, which are crucial for biological receptor binding and the design of functional materials. tandfonline.comchemrj.org

In contemporary research, oxazole derivatives are prominent in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. semanticscholar.orgnih.gov Beyond pharmaceuticals, these heterocycles are finding increasing use in materials science. tandfonline.comopenmedicinalchemistryjournal.com Their applications extend to the development of organic light-emitting diodes (OLEDs), specialized polymers, and as ligands in catalysis. openmedicinalchemistryjournal.comacs.orgmsesupplies.com The versatility of the oxazole core allows for substitution at multiple positions, enabling the fine-tuning of its chemical and physical properties for specific applications. researchgate.net

Significance of N-Acetylated Heterocycles in Organic Synthesis and Advanced Materials Science

N-acetylated heterocycles are a significant class of compounds in both organic synthesis and the burgeoning field of advanced materials. The N-acetyl group can serve multiple functions; it can act as a protecting group, a directing group in electrophilic substitution reactions, or be an integral part of the final molecule's structure, influencing its properties. chemrj.org For instance, the acetylation of amines is a common step in the synthesis of more complex heterocyclic systems, including the precursors to oxazolines, which themselves have broad applications. acs.org

In materials science, nitrogen-containing heterocycles are fundamental building blocks for a variety of functional materials. chemrj.orgopenmedicinalchemistryjournal.com They are used as precursors for electroactive polymers, corrosion inhibitors, and dyes. openmedicinalchemistryjournal.comelsevierpure.com Specifically, N-heterocyclic carbene (NHC) ligands, derived from heterocycles like imidazole (B134444) and triazole, are pivotal in catalysis, particularly for olefin polymerization and cross-coupling reactions. msesupplies.com The ability of the nitrogen atom to coordinate with metals and participate in hydrogen bonding makes these compounds highly versatile for creating novel materials with tailored electronic and physical properties. chemrj.org

Research Gaps and Opportunities Pertaining to Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)-

A review of the current academic literature reveals that while the broader class of oxazole derivatives is extensively studied, the specific compound Acetamide, N-(4,5-diphenyl-2-oxazolyl)- remains largely unexplored. Basic chemical properties are available, but in-depth research into its synthesis, reactivity, and potential applications is scarce.

Identified Research Gaps:

Limited Synthesis Data: While general methods for creating 2-amino-4,5-diphenyloxazoles (a likely precursor) exist, specific, optimized synthetic routes to Acetamide, N-(4,5-diphenyl-2-oxazolyl)- are not well-documented.

Lack of Characterization: There is a significant absence of detailed studies on its photophysical, electronic, and biological properties.

Unexplored Applications: Given the diverse applications of similar oxazole derivatives in medicine and materials science, the potential of this specific compound has not been investigated.

Opportunities for Future Research:

Development of Novel Synthetic Routes: There is an opportunity to design and optimize efficient synthetic pathways to this compound.

Exploration of Physicochemical Properties: A thorough investigation into its fluorescence, thermal stability, and electrochemical behavior could reveal potential applications in materials science, such as in OLEDs or as a molecular sensor.

Biological Screening: The diphenyl and acetamide moieties suggest that the compound could be screened for a range of biological activities, drawing parallels from other pharmacologically active oxazoles.

The table below summarizes some of the known physical and chemical properties of the target compound.

| Property | Value/Information |

| Chemical Name | Acetamide, N-(4,5-diphenyl-2-oxazolyl)- |

| CAS Number | 35629-39-1 |

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| Molecular Weight | 278.31 g/mol |

| Boiling Point | ~421.1 °C (estimated) |

| Density | ~1.12 g/cm³ (estimated) |

| pKa | ~12.93 (predicted) |

Data sourced from publicly available chemical databases.

Historical Development of Related Synthetic Strategies and Methodologies for Oxazole-Containing Systems

The synthesis of the oxazole ring is a classic topic in heterocyclic chemistry, with several foundational methods developed over a century ago that are still relevant today. tandfonline.com These historical strategies provide the bedrock for modern, more sophisticated synthetic approaches.

Robinson-Gabriel Synthesis (1909): This is one of the most fundamental methods for oxazole synthesis. wikipedia.orgsynarchive.com It involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically using a strong acid like sulfuric acid as the dehydrating agent. wikipedia.orgpharmaguideline.com This method is particularly effective for producing 2,5-disubstituted oxazoles. pharmaguideline.com

Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com It is a key route for the synthesis of 2,5-diaryl oxazoles. pharmaguideline.com

Bredereck Reaction: This approach utilizes the reaction of α-haloketones with amides to form oxazole derivatives, providing a versatile route to 2,4-disubstituted oxazoles. ijpsonline.com

van Leusen Oxazole Synthesis (1972): A more modern but now classic method, this reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. nih.govmdpi.comorganic-chemistry.org This one-pot reaction is known for its mild conditions and is widely used for preparing 5-substituted oxazoles. nih.govmdpi.com

These seminal methods have been continuously refined and expanded upon. Contemporary approaches often involve metal-catalyzed reactions (e.g., using copper, gold, or palladium catalysts) and green chemistry principles, such as microwave-assisted synthesis, to improve yields, reduce reaction times, and enhance substrate scope. tandfonline.comtandfonline.comresearchgate.net

| Synthesis Method | Key Reactants | Typical Substitution Pattern |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | 2,5-Disubstituted |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted (often diaryl) |

| van Leusen Reaction | Aldehyde, TosMIC | 5-Substituted |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12(20)18-17-19-15(13-8-4-2-5-9-13)16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTVMUKCRYINJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189110 | |

| Record name | Acetamide, N-(4,5-diphenyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-39-1 | |

| Record name | Acetamide, N-(4,5-diphenyl-2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4,5-diphenyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Acetamide, N 4,5 Diphenyl 2 Oxazolyl

Retrosynthetic Analysis of Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)-

A retrosynthetic analysis of the target molecule, Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, reveals key disconnections that simplify the structure into readily available starting materials. The most logical primary disconnection is the amide bond (C-N bond), which is a common and reliable transformation. This leads back to the key intermediate, 2-amino-4,5-diphenyloxazole, and an acetylating agent such as acetyl chloride or acetic anhydride.

Further disconnection of the 2-amino-4,5-diphenyloxazole intermediate involves breaking the oxazole (B20620) ring. This can be envisioned through several pathways based on established oxazole syntheses. A common approach is to disconnect the C2-N3 and C2-O1 bonds, which points to precursors like a urea (B33335) or cyanamide (B42294) equivalent and an α-hydroxyketone. Specifically for the 4,5-diphenyl substitution pattern, this leads to benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) as a highly suitable precursor for the C4-C5 fragment. The C2 and N3 atoms can be sourced from reagents like urea or potassium cyanate (B1221674). This retrosynthetic strategy breaks down the complex heterocyclic structure into simple, commercially available aromatic precursors, namely benzaldehyde (B42025) (for benzoin synthesis) and a C1-N source.

Direct Synthetic Pathways to the Oxazole Core with Diphenyl Substituents

The formation of the 4,5-diphenyloxazole (B1616740) ring is the cornerstone of the synthesis. Both classical and modern transition-metal-catalyzed methods can be employed to construct this heterocyclic core.

Classical methods for oxazole synthesis typically involve the cyclocondensation of acyclic precursors. For the synthesis of 2-amino-4,5-diphenyloxazole, a prominent method involves the reaction of benzoin with a suitable nitrogen-containing reagent. One of the most direct methods is the reaction of benzoin with urea or a related compound like potassium cyanate in the presence of an acid catalyst, such as acetic acid. This reaction proceeds via the formation of an intermediate hydroxyurea (B1673989) derivative which then undergoes acid-catalyzed cyclization and dehydration to yield the stable aromatic oxazole ring.

Another classical approach is a variation of the Robinson-Gabriel synthesis. This would involve the cyclization of a 2-acylamino-ketone. In this context, starting from benzoin, one could first form an α-aminoketone, which is then acylated and subsequently cyclized. However, the direct condensation of benzoin with reagents like urea is often more step-economical for producing the 2-amino substituted variant.

| Starting Materials | Reagents and Conditions | Product | Typical Yield |

| Benzoin, Urea | Acetic Acid, Reflux | 2-Amino-4,5-diphenyloxazole | Moderate to Good |

| Benzoin, Potassium Cyanate | Acetic Acid, Heat | 2-Amino-4,5-diphenyloxazole | Moderate |

| α-Bromo-deoxybenzoin, Thiourea | Ethanol, Reflux | 4,5-Diphenylthiazol-2-amine | Good |

This interactive table summarizes classical routes. Note the thiazole (B1198619) synthesis is shown for comparison as it uses similar precursors.

Modern organic synthesis has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic rings. rsc.org These methods can offer milder reaction conditions and broader substrate scope compared to classical approaches. mdpi.com For the 4,5-diphenyloxazole core, several strategies can be conceptualized.

One such approach involves the palladium- or copper-catalyzed cyclization of an enamide or a related precursor. For instance, a suitably substituted vinyl amide could undergo intramolecular C-H activation or oxidative cyclization to form the oxazole ring. Another potential route is the catalytic coupling and subsequent cyclization of simpler fragments. For example, a nickel-catalyzed Suzuki-Miyaura coupling has been used to synthesize substituted oxazoles, demonstrating the utility of this class of reaction in building such cores. beilstein-journals.org While direct application to 2-amino-4,5-diphenyloxazole from simple precursors is less documented, the principles of C-O and C-N bond formation via transition metal catalysis are well-established. mdpi.com

| Catalyst System | General Transformation | Potential Advantage |

| Palladium(II) complexes | Intramolecular oxidative C-H/N-H annulation | High atom economy |

| Copper(I) or (II) salts | Cyclization of α-diazoketones with nitriles | Access to diverse substitution patterns |

| Gold(I) complexes | Intramolecular hydroalkoxylation/cyclization of alkynol derivatives | Mild conditions, high stereoselectivity mdpi.com |

| Nickel(0)/dppf | Cross-coupling followed by cyclization | Modular approach beilstein-journals.org |

This interactive table outlines potential transition-metal-catalyzed strategies for oxazole synthesis.

Introduction of the N-Acetamide Moiety

The final step in the synthesis is the formation of the amide bond by acylating the exocyclic amino group of the 2-amino-4,5-diphenyloxazole intermediate.

The acylation of 2-amino-4,5-diphenyloxazole is typically a straightforward and high-yielding reaction. The primary amino group at the C2 position is sufficiently nucleophilic to react with common acetylating agents. The choice of reagent and conditions can be tailored to the scale and desired purity of the final product.

Commonly used methods include:

Reaction with Acetyl Chloride: This is a highly reactive acylating agent. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct.

Reaction with Acetic Anhydride: A slightly less reactive but very effective alternative is acetic anhydride. The reaction can be run neat, in a solvent like pyridine (which also acts as a catalyst and base), or in an inert solvent with an added base. Gentle heating may be required to drive the reaction to completion.

Amide Coupling Reagents: For milder conditions, standard peptide coupling reagents can be employed. This involves reacting acetic acid with 2-amino-4,5-diphenyloxazole in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like hydroxybenzotriazole (B1436442) (HOBt). fishersci.co.uk

| Acylating Agent | Base/Catalyst | Solvent | Typical Conditions |

| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Acetic Anhydride | Pyridine | Pyridine or Acetic Acid | Room Temperature to 80 °C |

| Acetic Acid | EDC, HOBt | Dimethylformamide (DMF) | Room Temperature fishersci.co.uk |

This interactive table summarizes common conditions for the acylation step.

The 2-amino-4,5-diphenyloxazole molecule possesses two nitrogen atoms: the exocyclic primary amine (-NH2) at the C2 position and the endocyclic nitrogen (N3) within the oxazole ring. Selective acylation at the exocyclic amine is crucial for the synthesis of the desired product.

This high degree of chemoselectivity is governed by several factors:

Nucleophilicity: The lone pair of electrons on the exocyclic primary amine is more available for nucleophilic attack than the lone pair on the endocyclic nitrogen. The endocyclic nitrogen's lone pair is part of the aromatic sextet of the oxazole ring, making it significantly less basic and nucleophilic.

Steric Hindrance: The exocyclic amino group is sterically more accessible to incoming electrophilic acylating agents compared to the endocyclic nitrogen, which is shielded by the adjacent phenyl group at C4.

Product Stability: Acylation on the exocyclic nitrogen maintains the aromaticity of the oxazole ring, resulting in a thermodynamically stable amide product. In contrast, acylation at the endocyclic nitrogen would disrupt the aromatic system, leading to a less stable, positively charged N-acyl oxazolium species.

Due to this pronounced difference in reactivity, acylation occurs almost exclusively at the exocyclic amino group under standard conditions, obviating the need for protecting groups on the ring nitrogen.

Novel Synthetic Protocols for Analogues of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

The synthesis of the oxazole core, particularly polysubstituted derivatives like the 4,5-diphenyl-2-oxazolyl moiety, is a central theme in heterocyclic chemistry. ijpsonline.comtandfonline.com Traditional methods such as the Robinson-Gabriel synthesis and Fischer oxazole synthesis have been foundational. ijpsonline.comwikipedia.org However, modern research has pivoted towards developing more efficient and versatile protocols.

Furthermore, metal-catalyzed cyclization reactions have gained prominence. Copper(II) triflate has been used as a catalyst for the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Silver-catalyzed oxidative decarboxylation-cyclization and gold-catalyzed cyclo-isomerization of propargylic amides represent other advanced strategies for constructing the oxazole ring under relatively mild conditions. researchgate.net

The integration of green chemistry principles into the synthesis of oxazole derivatives aims to minimize the environmental impact by reducing the use and generation of hazardous substances. ijpsonline.comkthmcollege.ac.in This involves employing alternative energy sources, greener solvents, and efficient catalysts. ijpsonline.com

Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. ijpsonline.com A microwave-assisted van Leusen synthesis has been successfully used to create 5-aryl-1,3-oxazole compounds from Tosylmethylisocyanide (TosMIC) and aldehydes in anhydrous methanol, demonstrating high efficiency and a broad substrate scope. nih.gov

Ultrasound-Induced Synthesis: Sonication provides mechanical energy to the reaction mixture, which can promote faster and more efficient synthesis of oxazole derivatives under mild conditions. researchgate.netijpsonline.com

Greener Solvents and Catalysts:

Ionic Liquids: These salts, which are liquid at low temperatures, serve as environmentally benign reaction media due to their low volatility and high chemical stability. kthmcollege.ac.innih.gov They have been used as reusable solvents in the van Leusen synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides, resulting in high yields. ijpsonline.comnih.gov

Glycerol (B35011) and Water: As non-toxic and inexpensive solvents, glycerol and water are considered ideal green alternatives to volatile organic compounds. kthmcollege.ac.in

Biocatalysts: Natural clays (B1170129) have been employed as effective biocatalysts for the condensation of substituted acetophenone (B1666503) with urea, providing a green and high-yielding route to 2,4-disubstituted oxazoles. tandfonline.com

The following table summarizes various green synthetic approaches for oxazole derivatives.

Interactive Table: Green Synthetic Approaches for Oxazole Derivatives| Method | Key Reagents/Conditions | Advantages | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted van Leusen | TosMIC, Aldehydes, Anhydrous Methanol | High efficiency, Broad substrate scope, Rapid | High | nih.gov |

| Ionic Liquid-Mediated Synthesis | TosMIC, Aldehydes, [bmim]Br | Reusable solvent, High yield | High | ijpsonline.comnih.gov |

| Clay Catalysis | Substituted Acetophenone, Urea, Natural Clay | Green media, Good yield | Good | tandfonline.com |

| Ultrasound-Induced Synthesis | Propargylic Amides, Silica Gel | Mild conditions, High efficiency | High | ijpsonline.com |

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. researchgate.netuc.pt By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netnih.gov These advantages are particularly beneficial for the synthesis of complex molecules and active pharmaceutical ingredients. mdpi.com

The synthesis of oxazole intermediates has been successfully adapted to continuous flow systems. For example, a key bisoxazole intermediate for a marine natural product was synthesized using a Vapourtec R2+/R4 flow system. nih.gov This process involved coupling, cyclodehydration, and purification using polymer-supported reagents, which eliminated the need for traditional aqueous extraction and column chromatography, thereby reducing workup time. nih.gov

Another example is the development of a fully automated mesofluidic flow reactor for the on-demand synthesis of 4,5-disubstituted oxazoles. acs.org This automated platform allows for rapid screening of reaction conditions and can produce gram quantities of material, demonstrating the potential for efficient scale-up and library synthesis. acs.org Flow processes can also incorporate in-line purification and analysis, further streamlining the manufacturing process. uc.pt

Table: Comparison of Batch vs. Flow Synthesis for an Oxazole Intermediate

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Methodology | Reactions performed in discrete steps in a single vessel. | Reactions occur in a continuous stream within a reactor. | nih.gov |

| Workup | Requires laborious aqueous extraction and column chromatography. | Utilizes polymer-supported reagents and scavengers for in-line purification. | nih.gov |

| Efficiency | Time-consuming with potential for intermediate loss. | Reduced workup time, telescoped synthetic protocol. | nih.gov |

| Scalability | Scaling up can be challenging and introduce safety risks. | Readily scalable by extending operation time or using larger reactors. | researchgate.netuc.pt |

| Safety | Handling large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. | uc.ptnih.gov |

Synthetic Challenges and Future Directions in the Preparation of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

Despite significant advances, the synthesis of complex N-substituted oxazoles like "Acetamide, N-(4,5-diphenyl-2-oxazolyl)-" is not without its challenges. Traditional methods often require harsh conditions, multiple steps, and can suffer from limited substrate scope or the formation of by-products. wikipedia.org For instance, the Fischer oxazole synthesis typically requires anhydrous hydrochloric acid and can be limited to diaryloxazoles. wikipedia.org The preparation of the N-acetyl group also requires specific conditions, often involving the reaction of an amine with reagents like acetyl chloride or acetic anhydride. evitachem.comyoutube.com

Key challenges include:

Purification: The separation of the desired product from by-products and unreacted starting materials can be challenging, often requiring extensive chromatography. researchgate.net

Yield and Atom Economy: Achieving high yields while maximizing the incorporation of atoms from the reactants into the final product remains a persistent goal.

Future research is directed at overcoming these hurdles through several strategic approaches:

Development of One-Pot Reactions: The design of single-step transformations from readily available starting materials is a major focus. A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent, bypassing the need to pre-activate the carboxylic acid. nih.gov

Novel Catalytic Systems: The exploration of new and more efficient catalysts, such as those based on copper, gold, or palladium, continues to provide milder and more selective reaction pathways. tandfonline.comresearchgate.net The use of heterogeneous catalysts that can be easily recovered and reused is also a key area of interest. tandfonline.com

Automated and Flow Synthesis: As discussed, flow chemistry offers a powerful platform for optimizing reaction conditions, improving safety, and enabling scalable, on-demand synthesis. uc.ptacs.org The integration of automation can further accelerate the discovery and production of novel analogues. acs.org

Biocatalysis: The use of enzymes, such as those from the ANL domain family, to catalyze the formation of N-acyl amides presents a highly specific and environmentally friendly alternative to traditional chemical methods. nih.gov

By focusing on these innovative areas, the scientific community aims to develop more robust, efficient, and sustainable synthetic routes to "Acetamide, N-(4,5-diphenyl-2-oxazolyl)-" and its structurally diverse analogues.

Advanced Spectroscopic and Structural Elucidation of Acetamide, N 4,5 Diphenyl 2 Oxazolyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for establishing the complete chemical structure of complex organic molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, COSY would be instrumental in confirming the connectivity of protons within the phenyl rings and potentially identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the direct assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetamide group to the oxazole (B20620) ring and the phenyl groups to the oxazole core.

Illustrative ¹H and ¹³C NMR Data for a Structurally Similar Compound

While specific data for the target compound is unavailable, the following table provides an example of expected chemical shifts for a related diphenyl-oxazole derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | ~ 2.2 | ~ 24 |

| Amide-NH | ~ 9.0-11.0 | - |

| Phenyl-H | ~ 7.2-7.8 | ~ 125-135 |

| Oxazole-C4/C5 | - | ~ 130-145 |

| Oxazole-C2 | - | ~ 155-165 |

| Acetyl-C=O | - | ~ 168-172 |

Note: These are estimated values and would require experimental verification for Acetamide, N-(4,5-diphenyl-2-oxazolyl)-.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment and packing of molecules in the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, ssNMR could reveal the presence of different polymorphs, analyze intermolecular interactions, and determine the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Single-Crystal X-Ray Diffraction Analysis of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular structure and offering insights into its stereochemistry.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing.

π-π Stacking: The multiple phenyl rings in the molecule can engage in π-π stacking interactions, further stabilizing the crystal structure.

Illustrative Crystallographic Data Table

The following table presents a hypothetical set of crystallographic parameters for Acetamide, N-(4,5-diphenyl-2-oxazolyl)-.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: These values are placeholders and would need to be determined experimentally.

Conformational Analysis in the Solid State

X-ray diffraction data would allow for a detailed conformational analysis of the molecule in the solid state. This includes determining the dihedral angles between the phenyl rings and the oxazole ring, as well as the conformation of the acetamide group relative to the oxazole core. This information is crucial for understanding the molecule's preferred three-dimensional shape, which can influence its physical and chemical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions.

The IR and Raman spectra of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- would be expected to show characteristic bands for the following functional groups:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H stretching vibration. The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretch (Amide I): A strong absorption typically found between 1650 and 1700 cm⁻¹ for the amide carbonyl stretching.

N-H Bend (Amide II): A band in the region of 1550-1620 cm⁻¹ resulting from a combination of N-H bending and C-N stretching.

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the phenyl and oxazole rings would be observed in the 1400-1600 cm⁻¹ region.

A theoretical and vibrational study on the related compound 4,5-diphenyl-2-oxazole propionic acid (oxaprozin) has shown that the vibrational frequencies are influenced by intermolecular hydrogen bonding, particularly affecting the O-H and C=O stretching modes. researchgate.net A similar analysis for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- would be valuable.

Illustrative Vibrational Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3350 | IR, Raman |

| Aromatic C-H Stretch | 3060 | IR, Raman |

| Aliphatic C-H Stretch | 2950 | IR, Raman |

| C=O Stretch (Amide I) | 1680 | IR |

| N-H Bend (Amide II) | 1580 | IR |

| Aromatic C=C Stretch | 1600, 1490, 1450 | IR, Raman |

Note: These are generalized values and the precise peak positions for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- would need to be determined from experimental spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, with a chemical formula of C17H14N2O2, the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm this molecular formula with high accuracy.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways based on the stability of the resulting fragments. Key fragmentation patterns would involve the cleavage of the amide bond, as well as fragmentations within the oxazole ring and the loss of phenyl groups.

A plausible fragmentation pathway could initiate with the cleavage of the N-C bond of the acetamide group, leading to the formation of a stable acylium ion [CH3CO]+ at m/z 43. Another significant fragmentation would be the loss of the entire acetamide group, resulting in a fragment corresponding to the 2-amino-4,5-diphenyloxazole cation.

Further fragmentation of the 4,5-diphenyloxazole (B1616740) core could involve the loss of a phenyl group ([C6H5]+, m/z 77) or the cleavage of the oxazole ring itself. The presence of these characteristic fragments in the mass spectrum would provide strong evidence for the proposed structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

| Predicted Fragment | Structure | Predicted m/z |

| Molecular Ion [M]+ | [C17H14N2O2]+ | 278 |

| [M - CH3CO]+ | [C15H11N2O]+ | 235 |

| [CH3CO]+ | [C2H3O]+ | 43 |

| [C6H5]+ | [C6H5]+ | 77 |

Note: This table is predictive and actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The electronic absorption and emission properties of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- are primarily determined by the extended π-conjugated system of the 4,5-diphenyloxazole core.

Investigation of Chromophore Excitation and Emission Pathways

The principal chromophore in this molecule is the 4,5-diphenyloxazole moiety. The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within this aromatic system. The phenyl groups attached to the oxazole ring will contribute to the extension of the π-conjugation, likely resulting in a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted oxazole.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state through radiative (fluorescence) or non-radiative pathways. The fluorescence emission spectrum would be expected to be a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift). The quantum yield of fluorescence would depend on the competition between radiative and non-radiative decay processes.

Influence of Molecular Structure on Spectroscopic Signatures

The specific arrangement of the phenyl groups and the acetamide substituent significantly influences the spectroscopic properties. The two phenyl rings at the 4 and 5 positions of the oxazole ring create a highly conjugated system that is the primary determinant of the absorption and emission wavelengths.

The N-acetyl group (acetamide) can also have a subtle electronic influence on the oxazole ring. The lone pair of electrons on the amide nitrogen can participate in resonance with the oxazole system, potentially causing a slight shift in the absorption and emission maxima. The nature and polarity of the solvent can also play a role in the photophysical properties by stabilizing the ground and excited states to different extents, leading to solvatochromic shifts.

Table 2: Predicted Photophysical Properties of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

| Property | Predicted Value/Range | Influencing Factors |

| Absorption Maximum (λmax) | ~300-350 nm | Extent of π-conjugation, solvent polarity |

| Molar Absorptivity (ε) | High ( > 10,000 M-1cm-1) | π → π* transition probability |

| Emission Maximum (λem) | ~350-450 nm | Stokes shift, solvent polarity |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Structural rigidity, competition from non-radiative decay |

Note: This table is predictive and actual experimental values may vary.

Reaction Mechanisms and Transformational Chemistry of Acetamide, N 4,5 Diphenyl 2 Oxazolyl

Reactivity of the Oxazole (B20620) Ring System in Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)-

The oxazole ring is an aromatic heterocycle characterized by a degree of electron-richness, yet it possesses a lower stability compared to isosteric rings like thiazole (B1198619), rendering it more reactive towards both electrophiles and nucleophiles. scribd.com The presence of the N-acetamide group at the C2 position and the two phenyl groups at C4 and C5 significantly modulates the ring's intrinsic reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. minia.edu.egmasterorganicchemistry.com In the case of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, the N-acetamide group is a powerful activating group and directs incoming electrophiles to specific positions. The nitrogen atom's lone pair can be delocalized into the oxazole ring, increasing its nucleophilicity. This effect is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org

The N-acetamide group directs electrophilic attack primarily to the C5 position of the oxazole ring. However, in this specific molecule, the C5 position is already substituted with a phenyl group. Consequently, electrophilic attack on the oxazole ring itself is sterically hindered and electronically less favored compared to reactions on the pendant phenyl rings. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.eg

| Reaction Type | Reagents | Expected Product on Oxazole Ring (if unhindered) |

| Halogenation | Br₂, FeBr₃ | 5-Bromo derivative |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl derivative |

This table represents theoretical electrophilic substitution patterns on an analogous 2-acetamidooxazole without C5 substitution. In Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, these reactions are more likely to occur on the phenyl rings.

Nucleophilic Attack and Ring-Opening Reactions

The oxazole ring, despite its aromatic character, exhibits significant susceptibility to nucleophilic attack, which can lead to ring-opening. scribd.com This reactivity is attributed to the lower stability of the oxazole system. scribd.com The presence of the electron-withdrawing acetamide group can further enhance the electrophilicity of the ring carbons, particularly C2, C4, and C5.

Acid-catalyzed hydrolysis is a prominent example of a reaction that can initiate ring-opening. nih.gov Protonation of the ring nitrogen or the exocyclic amide oxygen can make the oxazole ring more susceptible to attack by a nucleophile like water. For instance, the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline proceeds via ring-opening to generate a free amino group. nih.gov Similarly, strong bases can promote hydrolysis and ring cleavage. nih.gov The reaction of 2-chloro-4,5-diphenyloxazole (B8386082) with amines to form 2-amino derivatives demonstrates the susceptibility of the C2 position to nucleophilic substitution. scribd.com

Table of Potential Ring-Opening Reactions

| Condition | Nucleophile | Potential Outcome |

|---|---|---|

| Strong Acid (e.g., aq. HCl) | H₂O | Cleavage of the oxazole ring to form acyclic products. |

| Strong Base (e.g., aq. NaOH) | OH⁻ | Hydrolysis of the amide and potential ring-opening. |

Reactions Involving the N-Acetamide Functionality

The N-acetamide group is a key functional handle for the chemical modification of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-. Its reactions primarily involve the cleavage of the amide bond or derivatization at the nitrogen atom.

Hydrolysis and Transamidation Reactions

The amide bond in the N-acetamide group is stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double-bond character. digitellinc.com However, it can be cleaved under acidic or basic conditions through hydrolysis.

Base-promoted hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate expels the 2-amino-4,5-diphenyloxazolide anion, which is then protonated by water to yield 2-amino-4,5-diphenyloxazole and an acetate (B1210297) salt. youtube.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. nih.gov

Transamidation, the conversion of one amide to another, can be achieved by reacting the parent amide with an amine, often under catalytic conditions. researchgate.net This would allow for the replacement of the acetyl group with other acyl groups.

Derivatization of the Amide Nitrogen

The amide nitrogen can be involved in various derivatization reactions, though it is generally less nucleophilic than an amine. One approach involves deprotonation of the amide with a strong base, such as sodium hydride, to form an amidate anion. nih.gov This anion can then react with various electrophiles.

Alternatively, hydrolysis of the acetamide to the corresponding 2-amino-4,5-diphenyloxazole opens up a vast array of derivatization possibilities. nih.gov The resulting primary amine is a versatile nucleophile that can participate in numerous reactions. The Buchwald-Hartwig cross-coupling reaction, for example, allows for the arylation of amino heterocycles using a palladium catalyst. nih.govresearchgate.net

Table of Derivatization Reactions (Post-Hydrolysis)

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chloride, base | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl derivative |

| Alkylation | Alkyl halide, base | N-Alkyl derivative (mono- or di-substituted) |

| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, base | N-Aryl derivative |

Reactions of the Phenyl Substituents

Therefore, reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation would be expected to occur primarily at the meta-positions of the two phenyl rings. The specific outcome can be influenced by the reaction conditions and the steric environment created by the bulky heterocyclic core.

Table of Reactions on Phenyl Substituents

| Reaction Type | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta-Nitro derivative |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid | meta-Halo derivative |

| Sulfonation | Fuming H₂SO₄ | meta-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-Acyl derivative |

Functionalization at the Phenyl Moieties

The phenyl groups attached to the C4 and C5 positions of the oxazole ring are susceptible to electrophilic aromatic substitution, a common pathway for the functionalization of aromatic systems. google.com Reactions such as nitration and sulfonation are expected to occur on these phenyl rings.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is another key functionalization reaction. This is typically carried out by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile in this reversible reaction is SO₃ or its protonated form. wikipedia.org Similar to nitration, sulfonation of the phenyl groups in Acetamide, N-(4,5-diphenyl-2-oxazolyl)- would likely yield the para-substituted derivatives due to steric effects. This functionalization is significant as aryl sulfonic acids are important intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.org

A representative table of expected functionalization products is provided below, based on established principles of electrophilic aromatic substitution.

| Reagents | Expected Major Product |

| HNO₃, H₂SO₄ | Acetamide, N-(4-(4-nitrophenyl)-5-phenyl-2-oxazolyl)- and Acetamide, N-(5-(4-nitrophenyl)-4-phenyl-2-oxazolyl)- |

| Fuming H₂SO₄ | 4-(2-Acetamido-5-phenyloxazol-4-yl)benzenesulfonic acid and 4-(2-Acetamido-4-phenyloxazol-5-yl)benzenesulfonic acid |

Conformational Flexibility and Rotational Barriers of Phenyl Groups

The rotation of the phenyl groups at C4 and C5 is subject to steric hindrance from each other and from the substituents on the oxazole ring. Computational studies using Density Functional Theory (DFT) on related biaryl systems have shown that these rotational barriers are typically in the range of a few kcal/mol. mdpi.com For example, studies on N-benzhydrylformamides have calculated the rotational barriers of aryl fragments to be between 2.5 and 9.8 kcal/mol, depending on the substitution pattern. mdpi.com

The rotation around the C2-N bond of the acetamide group is expected to have a significantly higher energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. Dynamic NMR spectroscopy and DFT calculations on similar amide-containing compounds have shown these barriers to be in the range of 17-23 kcal/mol. mdpi.comresearchgate.net This restricted rotation can lead to the existence of distinct E/Z conformers at room temperature. researchgate.net

Below is a table summarizing typical rotational energy barriers for similar structural motifs, which can serve as an estimation for the barriers in Acetamide, N-(4,5-diphenyl-2-oxazolyl)-.

| Rotational Bond | Compound Type | Method | Rotational Barrier (kcal/mol) |

| Aryl-Aryl | N-Benzhydrylformamides | DFT | 2.5 - 9.8 mdpi.com |

| Phenyl-Tetrazole | 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | DFT | 2.53 researchgate.net |

| Amide (CO-N) | N-Benzhydrylformamides | DFT | 20 - 23 mdpi.com |

| Amide (CO-NMe₂) | 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | Dynamic NMR/DFT | ~17.5 researchgate.net |

Catalytic Transformations Mediated by Acetamide, N-(4,5-diphenyl-2-oxazolyl)- Derivatives

While the oxazole nitrogen and the acetamide oxygen atoms in Acetamide, N-(4,5-diphenyl-2-oxazolyl)- present potential coordination sites for metal ions, the use of its derivatives as ligands in catalytic transformations is not a well-documented area of research. In principle, metal complexes of this compound could be synthesized and explored for catalytic activity. For instance, related N-heterocyclic compounds like pyrazoles have been shown to form catalytically active metal complexes for reactions such as transfer hydrogenation and N-N bond cleavage. nih.gov Similarly, isoxazoline-functionalized carbon nanomaterials have been used to chelate metals for electrocatalytic applications like the oxygen evolution reaction. nih.gov However, specific examples of catalytic processes mediated by derivatives of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- are not currently available in the public domain, indicating a potential area for future investigation.

Mechanistic Studies of Key Transformations of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-

Elucidating the mechanisms of reactions involving Acetamide, N-(4,5-diphenyl-2-oxazolyl)- is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. Key transformations for this molecule would include reactions at the acetamide group, such as hydrolysis.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. wikipedia.orgnih.govlibretexts.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). wikipedia.org

For the hydrolysis of the acetamide group in Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, a primary KIE would be expected if the C-N bond cleavage is the rate-determining step. This could be measured by comparing the rate of hydrolysis of the unlabeled compound with a derivative labeled with ¹⁵N in the amide group. A significant k¹⁴N/k¹⁵N value (greater than 1) would support a mechanism where the C-N bond is broken in the rate-limiting step.

Secondary KIEs can also provide valuable information. For example, a solvent isotope effect can be observed by comparing the reaction rate in H₂O versus D₂O. chem-station.com For the acid-catalyzed hydrolysis of an ester, which proceeds through a similar pre-equilibrium protonation, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed. chem-station.com A similar effect could be anticipated for the acid-catalyzed hydrolysis of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-.

Reaction Coordinate Analysis

Reaction coordinate analysis, typically performed using computational methods like DFT, provides a detailed picture of the energy profile of a reaction, including the structures of reactants, products, intermediates, and transition states.

For the base-promoted hydrolysis of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, the generally accepted mechanism for amide hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the departure of the leaving group, the 2-amino-4,5-diphenyloxazole anion, which is subsequently protonated by the solvent. youtube.com

A reaction coordinate diagram for this process would show two transition states corresponding to the formation and breakdown of the tetrahedral intermediate. The relative energies of these transition states would determine the rate-limiting step of the reaction. Computational analysis would also provide insights into the geometry of the transition states, such as the bond lengths and angles of the forming and breaking bonds. This information, when combined with experimental data like KIEs, allows for a comprehensive understanding of the reaction mechanism.

Computational and Theoretical Investigations of Acetamide, N 4,5 Diphenyl 2 Oxazolyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods offer profound insights into the stability and intrinsic properties of Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)-.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule of this size. DFT calculations, particularly using hybrid functionals like B3LYP, are commonly employed to optimize the molecular geometry and determine the ground-state electronic properties. researchgate.netsapub.org

Table 1: Illustrative Optimized Geometric Parameters for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- based on DFT Calculations (Note: These are representative values based on typical DFT calculations for similar structures and are not from a direct published study on this specific molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-O (oxazole) | ~1.37 Å |

| Bond Length | C=N (oxazole) | ~1.31 Å |

| Bond Angle | O-C-N (amide) | ~122° |

| Dihedral Angle | C(phenyl)-C(oxazole)-C(oxazole)-C(phenyl) | ~45-55° |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, they can provide valuable benchmarks. A comparative study using both DFT and HF methods can offer a more robust understanding of the molecule's properties. For instance, in the analysis of a pyrazolo[3,4-d]pyrimidine derivative, both B3LYP and HF methods were used to calculate geometric parameters, revealing slight variations in bond angles and dihedral angles, particularly in flexible substituent groups. arabjchem.org A similar dual approach for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- would provide a thorough validation of the predicted geometry.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative, based on typical DFT calculations for analogous heterocyclic compounds.)

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- and identifying its most stable three-dimensional structures. The molecule possesses several rotatable bonds, primarily the C-N bond of the acetamide group and the C-C bonds connecting the phenyl rings to the oxazole (B20620) core.

A potential energy surface (PES) scan would be performed by systematically rotating these bonds and calculating the energy at each step. This would reveal the energy barriers to rotation and identify the global minimum energy conformer. For the phenyl rings, steric hindrance between them and with the acetamido group will likely result in non-planar (twisted) conformations being the most stable. The rotation around the C-N amide bond is generally restricted due to its partial double bond character, but some flexibility exists. Analysis of the PES is crucial for understanding how the molecule might change its shape to interact with other molecules, for example, in a biological receptor site.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. openaccesspub.org Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for such calculations. openaccesspub.org

To predict the NMR spectrum of Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, one would first perform a geometry optimization, followed by a GIAO calculation at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). openaccesspub.org These predicted shifts can then be compared to experimental spectra to aid in peak assignment. The calculations would predict distinct signals for the aromatic protons of the two phenyl rings, the protons of the methyl group, and the carbons of the oxazole, phenyl, and acetamide moieties.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- (Note: These are representative values based on the GIAO method and data for similar functional groups. They are not from a direct published study on this specific molecule.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 168 - 172 |

| C2 (oxazole) | 158 - 162 |

| C4/C5 (oxazole) | 135 - 145 |

| C (phenyl, aromatic) | 125 - 135 |

| CH₃ (methyl) | 22 - 26 |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, is essential for understanding the molecular structure and bonding of a compound. For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, theoretical calculations can predict the infrared (IR) and Raman spectra, assigning specific vibrational modes to different functional groups. These calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher. researchgate.net

By analyzing related structures, such as 4,5-diphenyl-2-oxazole propionic acid, the vibrational characteristics of the core 4,5-diphenyloxazole (B1616740) moiety can be inferred. researchgate.net Key vibrational modes include the C=O stretching of the acetamide group, C=N and C=C stretching within the oxazole ring, and the characteristic vibrations of the phenyl rings. The theoretical frequencies and infrared intensities generally show good agreement with experimental data for analogous molecules. researchgate.net Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of the vibrational modes. researchgate.net

Below is a table of predicted vibrational frequencies for key functional groups based on DFT calculations of analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amide) | Stretching | ~3300 - 3400 | Medium |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretching | ~2900 - 3000 | Medium-Weak |

| C=O (Amide I) | Stretching | ~1670 - 1700 | Strong |

| C=N (Oxazole) | Stretching | ~1610 - 1640 | Medium-Strong |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | Medium-Strong |

| C-N (Amide) | Stretching | ~1250 - 1350 | Medium |

| C-O-C (Oxazole) | Asymmetric Stretch | ~1200 - 1250 | Strong |

Note: The values presented are estimations based on theoretical studies of structurally related compounds and may vary from experimental results.

UV-Vis and Fluorescence Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. researchgate.netnih.gov These calculations provide insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, TD-DFT calculations, often performed with functionals like CAM-B3LYP in a solvent continuum model, can predict the maximum absorption wavelength (λmax). researchgate.netnih.gov The absorption is typically dominated by π→π* transitions within the conjugated system formed by the diphenyl-oxazole core. researchgate.net The nature of the electronic transitions and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in understanding the photophysical properties. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can also be computationally estimated. researchgate.net

The table below summarizes simulated spectral properties based on computational studies of similar chromophores.

| Property | Predicted Value | Method | Associated Electronic Transition |

| Absorption Maximum (λmax) | ~340 - 390 nm | TD-DFT (in solvent model) | HOMO → LUMO (π→π*) |

| Molar Absorptivity (ε) | High | TD-DFT | Strong oscillator strength |

| Emission Maximum (λem) | ~410 - 470 nm | TD-DFT (excited state) | LUMO → HOMO |

| Stokes Shift | ~3000 - 3500 cm⁻¹ | Calculated from λmax and λem | Ground and excited state geometry differences |

Note: These are theoretical predictions based on studies of related diphenyl-oxazole and diphenyl-imidazole systems. researchgate.netresearchgate.net The choice of functional and solvent model can influence the results. chemrxiv.org

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can reveal conformational dynamics, flexibility, and interactions with the surrounding environment, such as a solvent. chemrxiv.org

For Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, MD simulations can be employed to explore several aspects of its dynamic behavior. Using a suitable force field, such as the Generalized AMBER Force Field (GAFF), simulations can track the rotational freedom around single bonds, particularly the C-N bond of the acetamide linkage and the bonds connecting the phenyl rings to the oxazole core. chemrxiv.org These simulations, often run for nanoseconds, provide an understanding of the molecule's accessible conformations in solution. researchgate.net Analyses like Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's structure over the simulation time. mdpi.com Such studies are crucial for understanding how the molecule might adapt its shape when interacting with other molecules. chemrxiv.orgmdpi.com

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico Profiling

In silico profiling for drug-likeness and ADMET properties is a critical step in computational drug discovery, helping to identify candidates with favorable pharmacokinetic profiles before synthesis. Various computational models are used to predict these properties based on the molecule's structure.

The drug-likeness of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- can be evaluated using criteria such as Lipinski's Rule of Five. ADMET properties are predicted using a range of quantitative structure-activity relationship (QSAR) models and other predictive algorithms. These tools can estimate properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP450) enzymes, and potential toxicity risks like mutagenicity (Ames test). nih.gov

The following table presents a hypothetical in silico ADMET profile for Acetamide, N-(4,5-diphenyl-2-oxazolyl)-, based on common computational models used for small organic molecules.

| Parameter | Category | Predicted Property | Implication |

| Drug-Likeness | Physicochemical | Conforms to Lipinski's Rule of Five | Good oral bioavailability potential |

| Absorption | HIA (Human Intestinal Absorption) | High | Well-absorbed from the gut |

| Distribution | BBB (Blood-Brain Barrier) | Predicted to be a non-penetrant | Low likelihood of CNS side effects |

| Distribution | Plasma Protein Binding | High (>90%) | May have a longer duration of action |

| Metabolism | CYP2D6 Inhibition | Predicted to be a non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Metabolism | CYP3A4 Inhibition | Predicted to be a non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Toxicity | Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of carcinogenicity |

| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiac toxicity |

Disclaimer: The data in this table are purely predictive and generated by computational models. They have not been confirmed by in vivo or human experimental data and should be used for research guidance only.

Advanced Applications and Derivatization Strategies of Acetamide, N 4,5 Diphenyl 2 Oxazolyl

Applications in Advanced Organic Synthesis as a Building Block or Intermediate

The robust nature of the oxazole (B20620) ring, combined with the functional handles provided by the acetamido group and the peripheral phenyl rings, positions Acetamide (B32628), N-(4,5-diphenyl-2-oxazolyl)- as a valuable scaffold in synthetic organic chemistry. Its potential lies in its utility for constructing stereochemically defined and complex molecular architectures.

Asymmetric Synthesis and Chiral Induction

While direct studies on Acetamide, N-(4,5-diphenyl-2-oxazolyl)- as a chiral auxiliary are not prominent, its structure is analogous to classes of compounds that are cornerstones of asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgtcichemicals.com

The potential application of this compound in chiral induction could be realized through several derivatization strategies:

Modification of the Acyl Group: Replacing the acetyl group with a chiral acyl moiety could create a chiral directing group.

Chiral Substitution on Phenyl Rings: Introducing chiral substituents onto the 4- or 5-position phenyl rings could create a sterically demanding environment, influencing the facial selectivity of reactions at or near the oxazole core.

This approach is conceptually similar to the well-established use of chiral oxazolidinones, often called Evans auxiliaries, which effectively control the stereochemistry of aldol, alkylation, and Diels-Alder reactions through steric hindrance. wikipedia.orgsigmaaldrich.comrsc.org For instance, 4-phenyloxazolidin-2-one (B1595377) has been successfully employed as a chiral auxiliary in Diels-Alder reactions, yielding products with excellent diastereomeric excess. rsc.org Similarly, camphorsultam, another prominent chiral auxiliary, has been used to asymmetrically construct oxazoline (B21484) rings, demonstrating the utility of heterocyclic systems in stereocontrolled synthesis. wikipedia.org The N-acylated oxazole structure of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- provides a clear template for the design of new, potentially recoverable chiral auxiliaries for carbon-carbon bond-forming reactions.

Scaffold for Complex Molecule Construction

The 4,5-diphenyloxazole (B1616740) core is a stable aromatic heterocycle that can serve as a rigid scaffold for the synthesis of more complex molecules. Oxazole-based structures are integral to numerous natural products and medicinally relevant compounds, making them a key target in synthetic chemistry. nih.govnih.gov The van Leusen oxazole synthesis, which reacts tosylmethylisocyanide (TosMIC) with an aldehyde, is a powerful method for constructing the oxazole ring itself, highlighting its accessibility as a synthetic building block. nih.gov

Acetamide, N-(4,5-diphenyl-2-oxazolyl)- offers several points for diversification:

The Acetamido Group: The nitrogen atom can be de-acetylated and subsequently functionalized with a wide array of substituents, serving as a handle to link the oxazole core to other molecular fragments.

The Phenyl Rings: The two phenyl groups are amenable to electrophilic aromatic substitution, allowing for the introduction of functional groups that can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger, multi-component systems.

The Oxazole Ring: While the oxazole ring is aromatic, it can participate in certain cycloaddition reactions or be functionalized via C-H activation, providing pathways to elaborate molecular complexity. nih.gov

Research on related oxazole derivatives has shown their utility in building intricate architectures, such as "propeller-like" pyridyl-oxazole systems, which have been investigated for their biological activity. nih.gov The synthesis of such complex molecules often relies on the step-wise functionalization of a core heterocyclic scaffold, a role for which Acetamide, N-(4,5-diphenyl-2-oxazolyl)- is well-suited. beilstein-journals.orgnuph.edu.ua

Potential in Material Science Applications

The photophysical and electronic properties endowed by the conjugated diaryloxazole system suggest significant potential for Acetamide, N-(4,5-diphenyl-2-oxazolyl)- in the field of material science. Its derivatives could find use in optoelectronic devices, chemical sensors, and advanced polymers.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The 2,5-diphenyloxazole (B146863) (PPO) isomer is a classic organic scintillator and wavelength shifter, known for its high fluorescence quantum yield. wikipedia.org This inherent luminescence is a general feature of many diaryloxazole systems, stemming from their extended π-conjugation and rigid structure, which minimizes non-radiative decay pathways. The fluorescence properties of oxazole derivatives can be tuned by introducing electron-donating or electron-withdrawing groups, which alters the energy of the frontier molecular orbitals and can induce intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Acetamide, N-(4,5-diphenyl-2-oxazolyl)- possesses the core fluorophore and could function in several capacities within an OLED:

As an Emitter: Doped into a suitable host material, it could serve as a blue-emitting layer, a color that is often challenging to achieve with high stability and efficiency. The N-acetyl group's electronic influence could modulate the emission wavelength compared to the parent 2-amino-4,5-diphenyloxazole.

As a Host Material: With appropriate modification to ensure high triplet energy and good charge transport properties, derivatives could serve as host materials for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. noctiluca.eumdpi.com Materials like 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole have demonstrated multifunctional utility as emitters and hosts. researchgate.net

The table below summarizes the photophysical properties of related fluorescent heterocyclic compounds, illustrating the potential performance of materials based on this scaffold.

| Compound/System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature |

| Oxazolo[4,5-b]pyridine Derivative (P4) | ~390 | ~530 (in DMSO) | - | Strong charge-transfer fluorescence. researchgate.net |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351 | - | High | Highly luminescent with a large quantum yield. mdpi.com |

| 2,5-Diphenyloxazole (PPO) | ~310 | ~385 | High | Classic organic scintillator, UV emitter. wikipedia.org |

Chemosensors and Molecular Switches

The fluorescence of the 4,5-diphenyloxazole core can be sensitive to its local environment, a property that can be harnessed to create chemosensors. A chemosensor typically consists of a fluorophore linked to a receptor unit that selectively binds a target analyte. This binding event triggers a change in the fluorescence output (e.g., intensity, wavelength, or lifetime), allowing for detection. nih.govnih.gov

Derivatives of Acetamide, N-(4,5-diphenyl-2-oxazolyl)- could be designed as chemosensors by:

Functionalizing the Phenyl Rings: Attaching ion-chelating groups (like boronic acids for sugars or crown ethers for metal ions) to one of the phenyl rings. nih.gov

Modifying the Acetamido Group: Replacing the acetyl group with a receptor moiety that undergoes a conformational or electronic change upon analyte binding.

A reported example based on a donor-acceptor diphenyloxazole scaffold demonstrated the successful detection of monosaccharides. nih.gov In this system, a boronic acid receptor binds to the sugar, which perturbs an intramolecular charge transfer (ICT) process, leading to a significant blue shift and a 5-fold increase in fluorescence intensity. nih.gov Similarly, a fluorescent chemosensor based on the closely related 4,5-diphenyl-1H-imidazole core showed selective fluorescence quenching upon binding to Fe³⁺ ions. nih.gov These examples strongly support the feasibility of developing sensors from the Acetamide, N-(4,5-diphenyl-2-oxazolyl)- platform.

Polymer Chemistry and Macromolecular Architectures

Incorporating the N-(4,5-diphenyl-2-oxazolyl)acetamide moiety into a polymer structure could create advanced materials with tailored properties. The heterocycle could be integrated either into the polymer backbone or as a pendant group. researchgate.net

Potential applications include:

Fluorescent Polymers: Polymerization of a vinyl-functionalized derivative of the compound could yield polymers where the oxazole units act as built-in fluorophores. Such materials are of interest for solid-state lighting, plastic scintillators, and sensor arrays.

High-Performance Polymers: The rigidity and thermal stability of the aromatic oxazole ring could enhance the thermal properties (e.g., glass transition temperature) of the host polymer. Polysulfones, for example, are known for their excellent thermal stability derived from aromatic units. mdpi.com

Functional Polymer Additives: Even as a small-molecule additive, related compounds like 2,5-diphenyloxazole have been shown to influence polymerization processes, affecting the particle size and distribution in dispersion polymerizations. researchgate.net

The synthesis of such polymers could be achieved through various modern polymerization techniques, such as controlled radical polymerization (e.g., RAFT, ATRP) or polycondensation reactions, which allow for the design of specific macromolecular architectures like block copolymers or star polymers. researchgate.netrsc.orgmdpi.com

Derivatization to Access Diverse Compound Libraries

The functional groups present in Acetamide, N-(4,5-diphenyl-2-oxazolyl)- offer several points for chemical modification. The acetamide nitrogen and the phenyl rings are the most probable sites for derivatization to generate a library of analogous compounds.

Structure-Activity Relationship (SAR) Studies for Non-Biological Properties